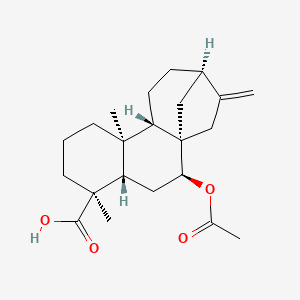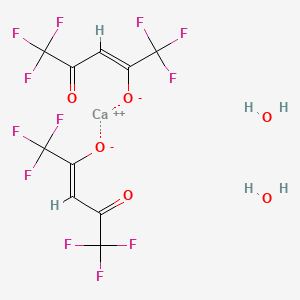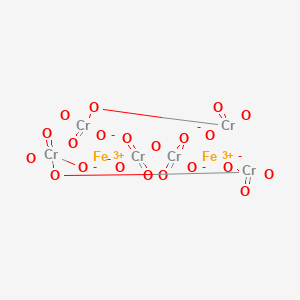
Iron(III) dichromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III) dichromate, also known as ferric dichromate, is a chemical compound with the formula Fe₂(Cr₂O₇)₃. It is composed of iron in the +3 oxidation state and dichromate anions. This compound is known for its vibrant yellow color and is highly toxic due to the presence of hexavalent chromium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(III) dichromate can be synthesized through the reaction of potassium dichromate with iron(III) nitrate. The reaction proceeds as follows: [ 2 K₂Cr₂O₇ + 2 Fe(NO₃)₃ → Fe₂(Cr₂O₇)₃ + 6 KNO₃ ]
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of iron and chromium oxides in a basic environment. The reaction is as follows: [ 4 Fe₂O₃ + 6 Cr₂O₃ + 9 O₂ → 4 Fe₂(Cr₂O₇)₃ ]
Analyse Des Réactions Chimiques
Types of Reactions: Iron(III) dichromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: In redox reactions, this compound acts as an oxidizing agent. For example, it can oxidize iron(II) to iron(III) while being reduced to chromium(III): [ Cr₂O₇^{2-} + 6 Fe^{2+} + 14 H^+ → 2 Cr^{3+} + 6 Fe^{3+} + 7 H₂O ]
Common Reagents and Conditions:
Acidic Conditions: These reactions typically occur in the presence of dilute sulfuric acid.
Indicators: Diphenylamine sulfonate is often used as an indicator in titrations involving this compound.
Major Products Formed:
- Chromium(III) ions (Cr³⁺)
- Iron(III) ions (Fe³⁺)
- Water (H₂O)
Applications De Recherche Scientifique
Iron(III) dichromate has several applications in scientific research:
- Analytical Chemistry: It is used in redox titrations to determine the concentration of iron(II) ions in solutions.
- Environmental Chemistry: It is employed in the remediation of chromium-contaminated soils by reducing hexavalent chromium to trivalent chromium.
- Industrial Applications: this compound is used in the production of pigments and as an oxidizing agent in various chemical processes.
Mécanisme D'action
The mechanism by which iron(III) dichromate exerts its effects involves its strong oxidizing properties. The dichromate ion (Cr₂O₇²⁻) is reduced to chromium(III) (Cr³⁺) while oxidizing other substances. This redox reaction is facilitated by the transfer of electrons, and the presence of acidic conditions enhances the reaction rate.
Comparaison Avec Des Composés Similaires
- Potassium Dichromate (K₂Cr₂O₇): Similar in structure but contains potassium instead of iron.
- Sodium Dichromate (Na₂Cr₂O₇): Another dichromate salt with sodium as the cation.
- Chromium(III) Oxide (Cr₂O₃): A compound containing chromium in the +3 oxidation state, similar to the reduced form of dichromate.
Uniqueness: Iron(III) dichromate is unique due to the presence of both iron and chromium in its structure, allowing it to participate in complex redox reactions. Its ability to act as a strong oxidizing agent makes it valuable in various chemical processes and environmental applications.
Propriétés
Numéro CAS |
10294-53-8 |
|---|---|
Formule moléculaire |
Cr6Fe2O21 |
Poids moléculaire |
759.65 g/mol |
Nom IUPAC |
iron(3+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/6Cr.2Fe.21O/q;;;;;;2*+3;;;;;;;;;;;;;;;;6*-1 |
Clé InChI |
PZAMPIIQDNJGDY-UHFFFAOYSA-N |
SMILES canonique |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



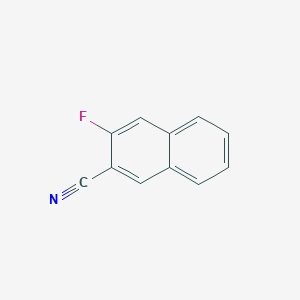
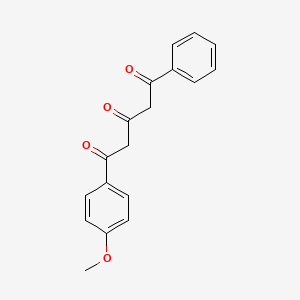
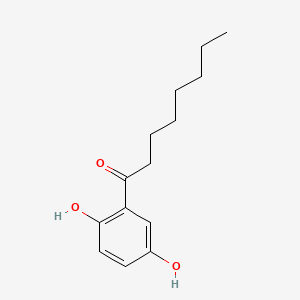
![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)

![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)
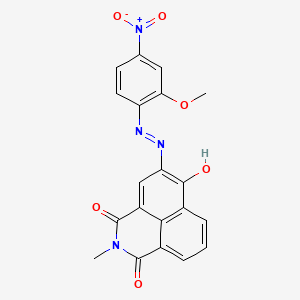
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)


